molecular formula C7H14ClN B2877407 2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride CAS No. 2413901-19-4

2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride

Cat. No. B2877407
CAS RN: 2413901-19-4
M. Wt: 147.65
InChI Key: MTZRMPNXGRZEFR-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures incorporated in newly developed bio-active compounds . They are playing an increasingly important role, while still being underexplored from a synthetic accessibility point of view .


Synthesis Analysis

An efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules has been disclosed . The strategy is based on the use of photochemistry to access new building blocks via [2+2] cycloaddition .


Molecular Structure Analysis

Bicyclo[2.1.1]hexanes are significant because they have defined exit vectors, yet many substitution patterns are underexplored as building blocks .


Chemical Reactions Analysis

The process involves sensitization of a bicyclo[1.1.0]butane followed by cycloaddition with an alkene . The system can readily be derivatized with numerous transformations .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Intramolecular Cyclopropanation : Research has developed concise, stereoselective syntheses of bicyclo[3.1.0]hexan-2-ols and a bicyclo[4.1.0]heptan-2-ol via regioselective ring-opening of epichlorohydrin, demonstrating the versatility of cyclopropanation reactions in synthesizing complex bicyclic structures (Hodgson et al., 2005).

  • Bicyclic Compounds as Medicinal Chemistry Scaffolds : Bicyclo[2.2.1]hexanes, obtained through visible light-driven intramolecular [2 + 2] photocycloadditions, have gained popularity as bridged scaffolds in medicinal chemistry for exploring uncharted chemical space, demonstrating the potential of these compounds in drug design (Rigotti & Bach, 2022).

  • Nucleophile Ring Opening and Fragmentation : The study of 1-Aza-bicyclo[2.2.0]hexane showcases its high reactivity and thermal instability, leading to its transformation into various piperidine derivatives under different conditions. This reactivity is attributed to the strain and weakening of the N-C4 bond in the bicyclic amine, highlighting the unique reactive pathways accessible through strained bicyclic amines (Grob & Krasnobajew, 1964).

  • Polymerization of Cyclic Monomers : The radical homopolymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate demonstrates the opening of the cyclopropane ring, leading to polymers with distinct properties. This process underscores the potential of bicyclic compounds in the synthesis of novel materials with tailored properties (Moszner et al., 2003).

Applications in Drug Development

  • Nonnarcotic Analgesic Agents : The synthesis of 1-Aryl-3-azabicyclo[3.1.0]hexanes and their evaluation as nonnarcotic analgesic agents exemplifies the therapeutic potential of bicyclic compounds. Specifically, Bicifadine shows significant analgesic potency, highlighting the role of such compounds in developing new treatments with minimal side effects (Epstein et al., 1981).

properties

IUPAC Name

2-bicyclo[2.1.1]hexanylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c8-4-7-3-5-1-6(7)2-5;/h5-7H,1-4,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDFIZIGJMMPNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1C(C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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